3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid
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Overview
Description
3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid: is an organic compound that features a furan ring and a methyl-substituted phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid typically involves the following steps:
Furan Ring Formation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Aromatic Substitution:
Coupling Reaction: The furan and methylphenyl groups can be coupled using a Grignard reaction or a Suzuki coupling reaction.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds. Biology Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : Used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-3-phenylpropanoic acid: Lacks the methyl group on the phenyl ring.
3-(Thiophen-2-yl)-3-(4-methylphenyl)propanoic acid: Contains a thiophene ring instead of a furan ring.
3-(Furan-2-yl)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine substituent on the phenyl ring.
Uniqueness
The presence of both the furan ring and the methyl-substituted phenyl group in 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid may confer unique chemical and biological properties, such as enhanced stability, specific binding affinities, and distinct reactivity patterns.
Properties
IUPAC Name |
3-(furan-2-yl)-3-(4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-10-4-6-11(7-5-10)12(9-14(15)16)13-3-2-8-17-13/h2-8,12H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXLYDLLEQHJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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